

An In-Depth Technical Guide to Mast Cell Chymase Inhibition by JNJ-10311795

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Compound of Interest

Compound Name: JNJ-10311795

Cat. No.: B1672990

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent dual inhibitor, **JNJ-10311795** (also known as RWJ-355871), with a primary focus on its inhibitory activity against mast cell chymase. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of associated pathways and workflows to support ongoing research and development in inflammatory and related diseases.

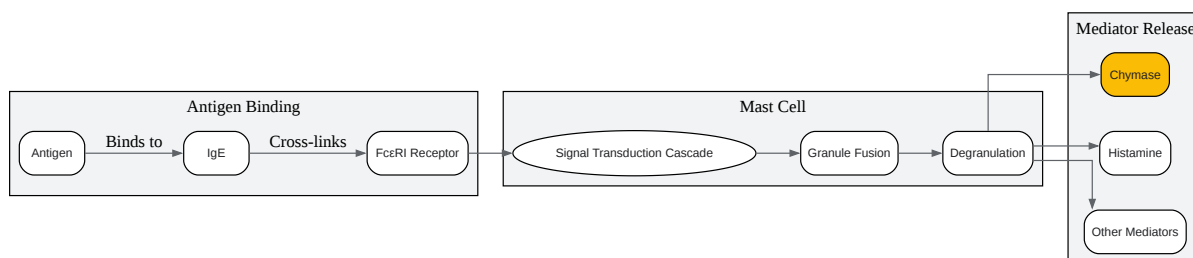
Core Compound Properties and Mechanism of Action

JNJ-10311795 is a novel, potent, and dual-acting inhibitor that targets two key serine proteases involved in the inflammatory cascade: mast cell chymase and neutrophil cathepsin G.^[1] Its mechanism of action is based on the presence of a β -ketophosphonate moiety, which effectively and selectively targets the active sites of these enzymes.^[1] This dual inhibition presents a promising therapeutic strategy for conditions where both mast cell and neutrophil activity contribute to pathology, such as asthma and chronic obstructive pulmonary disease.^[1]

Signaling Pathway of Mast Cell Degranulation and Chymase Release

Mast cell activation, triggered by allergens or other stimuli, leads to the release of a variety of inflammatory mediators, including pre-formed granules containing chymase. The following

diagram illustrates a simplified signaling pathway of this process.



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Caption: Simplified pathway of mast cell activation and chymase release.

Quantitative Inhibition Data

JNJ-10311795 demonstrates high potency for both human mast cell chymase and human neutrophil cathepsin G. The inhibitory constants (K_i) are summarized in the table below.

Target Enzyme	Inhibitor	K_i (nM)
Human Mast Cell Chymase	JNJ-10311795	2.3 ^[1]
Human Neutrophil Cathepsin G	JNJ-10311795	38 ^[1]

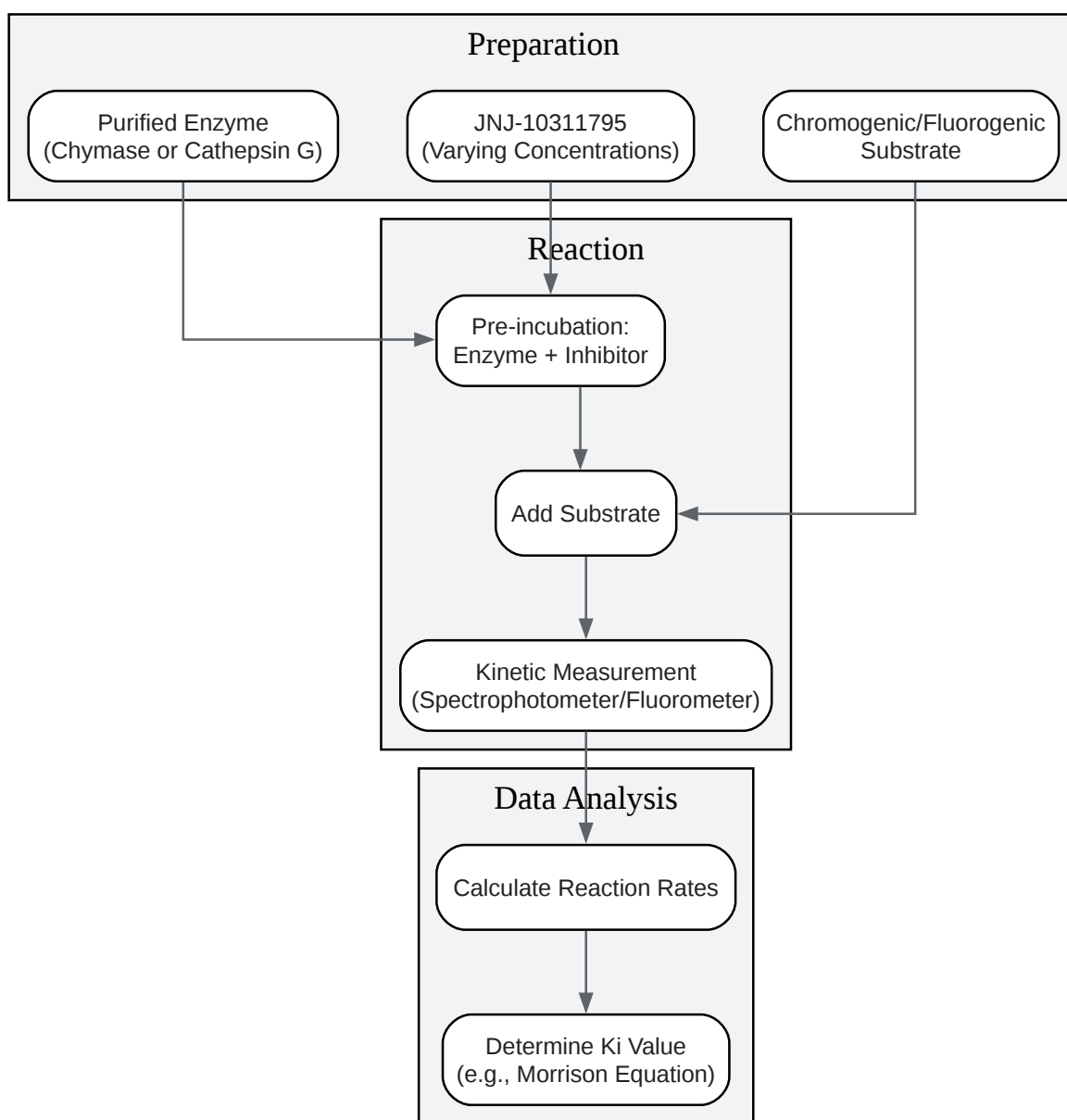
Experimental Protocols

This section details the methodologies for the key in vitro and in vivo experiments used to characterize the activity of **JNJ-10311795**.

In Vitro Enzyme Inhibition Assays

Objective: To determine the inhibitory potency (K_i) of **JNJ-10311795** against purified human mast cell chymase and human neutrophil cathepsin G.

General Workflow for In Vitro Inhibition Assay:



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Caption: General workflow for in vitro enzyme inhibition assays.

Materials:

- Purified human mast cell chymase
- Purified human neutrophil cathepsin G
- **JNJ-10311795**
- Chromogenic or fluorogenic substrate specific for each enzyme (e.g., Suc-Ala-Ala-Pro-Phe-pNA for cathepsin G)
- Assay buffer (e.g., HEPES buffer, pH 7.5)
- 96-well microplates
- Spectrophotometer or fluorometer

Procedure:

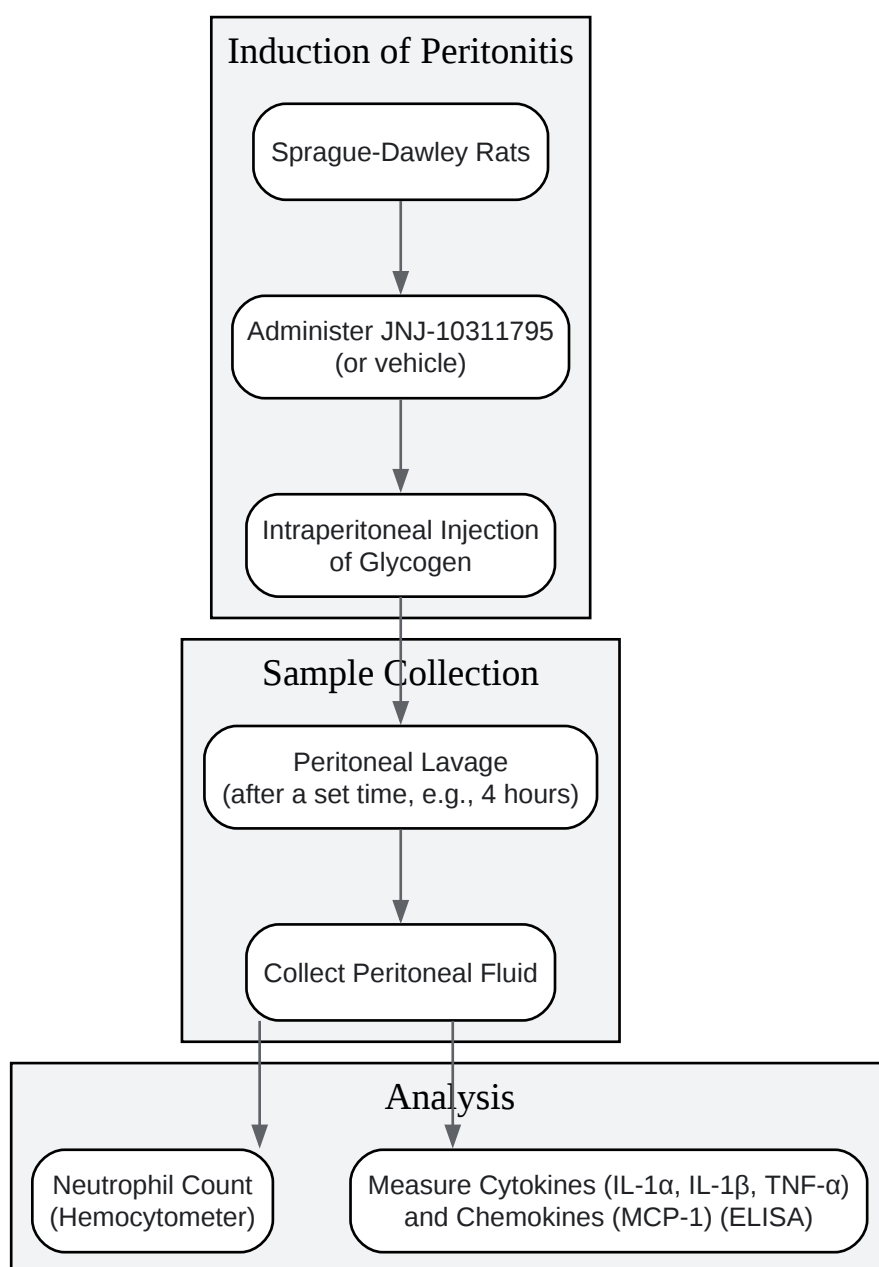
- Prepare serial dilutions of **JNJ-10311795** in the assay buffer.
- In a 96-well plate, add the purified enzyme to each well.
- Add the different concentrations of **JNJ-10311795** to the wells containing the enzyme and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
- Initiate the enzymatic reaction by adding the specific substrate to each well.
- Immediately measure the change in absorbance or fluorescence over time using a microplate reader.
- Calculate the initial reaction velocities for each inhibitor concentration.
- Determine the K_i value by fitting the data to an appropriate enzyme inhibition model, such as the Morrison equation for tight-binding inhibitors.

In Vivo Anti-Inflammatory Activity Models

JNJ-10311795 has demonstrated significant anti-inflammatory effects in various animal models.

Objective: To evaluate the effect of **JNJ-10311795** on neutrophil influx and inflammatory mediator production in a rat model of acute peritonitis.

Experimental Workflow:



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Caption: Workflow for the glycogen-induced peritonitis model in rats.

Procedure:

- Male Sprague-Dawley rats are administered **JNJ-10311795** or vehicle control via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various doses.
- After a specified pre-treatment time, peritonitis is induced by an intraperitoneal injection of a sterile glycogen solution.
- At a predetermined time point post-glycogen injection (e.g., 4 hours), the animals are euthanized.
- The peritoneal cavity is lavaged with a buffered saline solution to collect the inflammatory exudate.
- The total number of leukocytes and the differential count of neutrophils in the peritoneal lavage fluid are determined.
- The levels of pro-inflammatory cytokines (e.g., IL-1 α , IL-1 β , TNF- α) and chemokines (e.g., MCP-1) in the cell-free supernatant of the lavage fluid are quantified using ELISA.[\[1\]](#)
- The efficacy of **JNJ-10311795** is determined by the reduction in neutrophil influx and inflammatory mediator levels compared to the vehicle-treated group.

Objective: To assess the ability of **JNJ-10311795** to inhibit airway inflammation in a rat model.

Procedure:

- Rats are treated with **JNJ-10311795** or vehicle.
- Airway inflammation is induced by intratracheal administration of LPS.
- After a set period, bronchoalveolar lavage (BAL) is performed to collect airway fluids and cells.
- The levels of nitric oxide in the BAL fluid are measured as an indicator of inflammation.[\[1\]](#)

- The inhibitory effect of **JNJ-10311795** is quantified by the reduction in nitric oxide levels.[1]

Summary of In Vivo Efficacy

In the glycogen-induced peritonitis model, **JNJ-10311795** demonstrated a marked reduction in neutrophil influx and reversed the increase in inflammatory mediators including interleukin-1 α , interleukin-1 β , tumor necrosis factor- α , and monocyte chemotactic protein-1.[1] In the LPS-induced airway inflammation model, the compound was shown to reverse the increase in airway nitric oxide levels.[1]

Conclusion

JNJ-10311795 is a potent dual inhibitor of mast cell chymase and neutrophil cathepsin G with demonstrated anti-inflammatory activity in preclinical models. The data and protocols presented in this guide provide a foundational resource for researchers investigating the therapeutic potential of dual-acting protease inhibitors in inflammatory diseases. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to explore its efficacy in a broader range of disease models.

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References

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